molecular formula C25H25F3N4O3 B2844467 N-(4-methoxybenzyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251574-28-3

N-(4-methoxybenzyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2844467
M. Wt: 486.495
InChI Key: SPYLGBIOVNWYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis of compounds related to N-(4-methoxybenzyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide often involves multi-step processes that yield derivatives with potential for various biological activities. For instance, Shintaro Tobiishi et al. (2007) describe the synthesis of methoxy- and fluorine-substituted analogs with the aim of developing tracers for medical imaging, specifically targeting the CB1 cannabinoid receptor for positron emission tomography (PET) ligands (Tobiishi et al., 2007). This work underscores the compound's relevance in enhancing imaging techniques for neurological studies.

Basis for Developing New Therapeutic Agents

The compound's structure serves as a foundation for generating new molecules with targeted biological activities. For example, in the field of antimicrobial research, N. Patel, S. N. Agravat, and Faiyazalam M. Shaikh (2011) utilized 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare derivatives showing variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011). This demonstrates the potential of N-(4-methoxybenzyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide and its derivatives in contributing to the development of new antimicrobial agents.

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O3/c1-17-15-22(30-24(29-17)18-7-9-19(10-8-18)25(26,27)28)35-16-23(33)32-13-11-31(12-14-32)20-5-3-4-6-21(20)34-2/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYLGBIOVNWYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one

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